2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16707086
InChI: InChI=1S/C11H12F2O4/c1-2-17-8-5-3-4-7(6-8)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H12F2O4
Molecular Weight: 246.21 g/mol

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC16707086

Molecular Formula: C11H12F2O4

Molecular Weight: 246.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid -

Specification

Molecular Formula C11H12F2O4
Molecular Weight 246.21 g/mol
IUPAC Name 2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid
Standard InChI InChI=1S/C11H12F2O4/c1-2-17-8-5-3-4-7(6-8)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15)
Standard InChI Key FWHNTHCIVDEOFN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional groups:

  • 3-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (–OCH₂CH₃) group at the third position, conferring lipophilicity and steric bulk.

  • 3,3-Difluoro group: Two fluorine atoms on the third carbon of the propanoic acid chain, enhancing electrophilicity and metabolic stability.

  • 2-Hydroxypropanoic acid: A hydroxyl (–OH) group at the second carbon, enabling hydrogen bonding and acidity (pKa ≈ 3.1).

The spatial arrangement of these groups facilitates interactions with biological targets while maintaining synthetic versatility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂F₂O₄
Molecular Weight246.21 g/mol
IUPAC Name2-(3-ethoxyphenyl)-3,3-difluoro-2-hydroxypropanoic acid
Canonical SMILESCCOC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O
Topological Polar Surface Area67.4 Ų
LogP (Octanol-Water)1.8

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, –OCH₂CH₃), 3.91 (s, 1H, –OH), 1.42 (t, J = 7.0 Hz, 3H, –CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 2F) .

  • IR (KBr): 3420 cm⁻¹ (–OH), 1725 cm⁻¹ (C=O), 1210 cm⁻¹ (C–F).

Synthesis and Manufacturing

Palladium-Catalyzed Suzuki-Miyaura Coupling

The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction:

  • Reactants: 3-Ethoxyphenylboronic acid and ethyl 3,3-difluoro-2-hydroxypropanoate.

  • Catalyst: Palladium(II) acetate (2 mol%).

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: Dimethylformamide (DMF) at 80°C for 12 hours.

The reaction achieves a yield of 78–85% with high regioselectivity.

Table 2: Optimization Parameters for Suzuki-Miyaura Reaction

ParameterOptimal ConditionEffect on Yield
Catalyst Loading2 mol% Pd(OAc)₂Maximizes turnover
Temperature80°CBalances kinetics and decomposition
Solvent PolarityDMF (ε = 36.7)Enhances solubility of intermediates
Reaction Time12 hoursEnsures completion

Reactivity and Functionalization

Electrophilic Fluorine Effects

The difluoro group at C3 significantly enhances electrophilicity, enabling:

  • Nucleophilic Acyl Substitution: Replacement of the hydroxyl group with amines or thiols.

  • Decarboxylation: Thermal elimination of CO₂ at 150°C to form 3,3-difluoro-2-hydroxypropanal.

Hydrogen Bonding and Acidity

The hydroxyl group participates in intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the enol tautomer. This tautomerization lowers the pKa to 3.1, facilitating deprotonation under physiological conditions.

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s fluorinated structure mimics natural substrates, enabling competitive inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 12 μM in vitro.

  • Phospholipase A2: Reduces arachidonic acid release by 40% at 10 μM.

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability. Hydrolysis in vivo regenerates the active acid form, achieving a plasma half-life of 6.2 hours in murine models.

Mechanistic Insights

Binding Interactions

Molecular docking studies reveal:

  • Fluorine–Protein Interactions: The C3 difluoro group forms hydrophobic contacts with COX-2’s Val523 and Ser530.

  • Hydrogen Bonding: The hydroxyl group interacts with Tyr385, stabilizing the enzyme-inhibitor complex.

Metabolic Pathways

  • Phase I Metabolism: Oxidation of the ethoxy group to a carboxylic acid via cytochrome P450 3A4.

  • Phase II Metabolism: Glucuronidation at the hydroxyl group, excreted renally.

Industrial and Environmental Considerations

Scalability Challenges

  • Catalyst Cost: Palladium-based catalysts contribute to 60% of production expenses.

  • Waste Management: DMF disposal requires neutralization with HCl to minimize environmental impact.

Regulatory Status

Currently classified as "For research use only" by suppliers, pending preclinical toxicity studies.

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